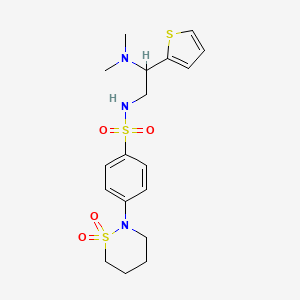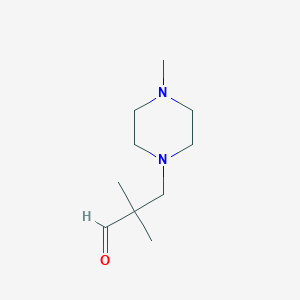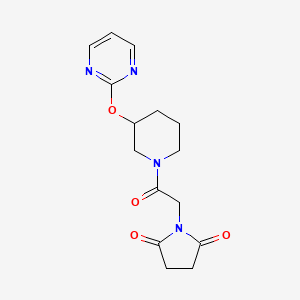![molecular formula C11H19ClN2S B2791075 {2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride CAS No. 1820639-52-8](/img/structure/B2791075.png)
{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride" is an organic chemical compound known for its significant relevance in various scientific fields, including chemistry, biology, and medicine. This compound, characterized by its unique molecular structure, features a 2-amino group and a 4-(methylsulfanyl)phenyl group attached to an ethyldimethylamine moiety, forming a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis of the Core Structure: : The core structure of this compound can be synthesized through a multi-step reaction starting from commercially available precursors. Typically, the synthesis involves the nitration of a precursor benzene derivative, followed by reduction to form the amino group. Subsequent introduction of the methylsulfanyl group and further modification of the ethyldimethylamine moiety complete the synthesis.
Reaction Conditions: : These reactions usually require specific conditions such as controlled temperatures, appropriate solvents, and catalysts to ensure high yields and purity. For example, nitration may be carried out using nitric acid and sulfuric acid, followed by reduction with hydrogen gas in the presence of a metal catalyst.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve automated processes with continuous flow reactors to ensure consistency, efficiency, and scalability. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions where the methylsulfanyl group is converted to a sulfoxide or sulfone. Common reagents for such oxidation include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions may involve the reduction of the amino group to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: : The compound may participate in nucleophilic substitution reactions, especially at the amino group, which can be replaced by other nucleophiles under suitable conditions.
Oxidation Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: : Lithium aluminum hydride.
Substitution Conditions: : The substitution reactions may require polar solvents and may be catalyzed by bases or acids depending on the nucleophiles involved.
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Primary amines.
Substitution Products: : Various substituted amines or other derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is utilized as a building block for synthesizing more complex molecules
Biology and Medicine: In the fields of biology and medicine, the compound shows promise due to its potential pharmacological properties. It may be used as a precursor in the development of drugs targeting specific biological pathways. Research is ongoing to explore its efficacy in treating certain medical conditions.
Industry: Industrially, this compound may be employed in the production of specialty chemicals, additives, or other materials that require specific functional groups.
Wirkmechanismus
The mechanism by which "{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride" exerts its effects typically involves its interaction with biological targets such as enzymes or receptors. The presence of the amino group and the methylsulfanyl group contributes to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
{2-Amino-1-[4-(ethylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride: : Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
{2-Amino-1-[4-(methylsulfonyl)phenyl]ethyl}dimethylamine hydrochloride: : Similar structure but with a sulfonyl group instead of a sulfanyl group.
Uniqueness: The uniqueness of "{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride" lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, the presence of the methylsulfanyl group can affect its reactivity, binding characteristics, and overall utility in various applications.
This is a broad overview based on current scientific understanding
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(4-methylsulfanylphenyl)ethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S.ClH/c1-13(2)11(8-12)9-4-6-10(14-3)7-5-9;/h4-7,11H,8,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPCRUZSQXHYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(C=C1)SC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2790996.png)
![Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2790997.png)
![N-[2-(1-Oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2790999.png)
![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791001.png)


![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide](/img/structure/B2791006.png)


![N-[2-(3-Chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2791009.png)

![4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2791013.png)
